molecular formula C14H14N2O B8661471 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one CAS No. 66066-03-3

8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one

Cat. No.: B8661471
CAS No.: 66066-03-3
M. Wt: 226.27 g/mol
InChI Key: LDICURKIUZFOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, tetrahydropyrimidine derivatives, and various substituted pyridopyrimidines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.

    Pyrido[3,4-d]pyrimidines: Studied for their anticancer and anti-inflammatory properties.

    Pyrido[4,3-d]pyrimidines: Investigated for their potential as kinase inhibitors.

Uniqueness

8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one stands out due to its specific structural features and the presence of a phenyl group, which can enhance its biological activity and selectivity. Its ability to inhibit CDKs and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .

Properties

CAS No.

66066-03-3

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

8-phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one

InChI

InChI=1S/C14H14N2O/c17-14-10-12(11-5-2-1-3-6-11)9-13-15-7-4-8-16(13)14/h1-3,5-6,9-10,15H,4,7-8H2

InChI Key

LDICURKIUZFOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=CC(=O)N2C1)C3=CC=CC=C3

Origin of Product

United States

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